molecular formula C15H15Cl2N3O4 B11940165 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid CAS No. 79333-36-1

5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid

Cat. No.: B11940165
CAS No.: 79333-36-1
M. Wt: 372.2 g/mol
InChI Key: TWEKHKOAMDTORE-UHFFFAOYSA-N
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Description

5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid is a complex organic compound that features both pyrimidine and dichlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid typically involves multi-step organic synthesis. The process might start with the preparation of the pyrimidine ring, followed by the introduction of the dichlorophenyl group and the pentanoic acid chain. Common reagents might include chlorinating agents, amines, and various catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino or hydroxyl groups.

    Reduction: Reduction reactions could target the dichlorophenyl group or the pyrimidine ring.

    Substitution: Substitution reactions might involve replacing one of the chlorine atoms with another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.

Medicine

Medically, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like oncology or infectious diseases.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The dichlorophenyl group could enhance binding affinity, while the pyrimidine ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-phenylpentanoic acid: Lacks the dichlorophenyl group.

    5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dimethylphenyl)pentanoic acid: Has methyl groups instead of chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.

Properties

CAS No.

79333-36-1

Molecular Formula

C15H15Cl2N3O4

Molecular Weight

372.2 g/mol

IUPAC Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C15H15Cl2N3O4/c16-10-5-4-7(6-11(10)17)8(14(23)24)2-1-3-9-12(21)19-15(18)20-13(9)22/h4-6,8H,1-3H2,(H,23,24)(H4,18,19,20,21,22)

InChI Key

TWEKHKOAMDTORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O)Cl)Cl

Origin of Product

United States

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